molecular formula C10H11Cl B13531244 2-(Chloromethyl)-2,3-dihydro-1H-indene

2-(Chloromethyl)-2,3-dihydro-1H-indene

Cat. No.: B13531244
M. Wt: 166.65 g/mol
InChI Key: WDRUXGAWJCQHPY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes It is characterized by a chloromethyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-indene typically involves the chloromethylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the indene ring to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction reactions.

Major Products

    Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the methyl derivative of the indene compound.

Scientific Research Applications

2-(Chloromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-indene in biological systems involves its interaction with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This reactivity is the basis for its potential use in medicinal chemistry as a pharmacophore for drug development .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzene: Similar in structure but lacks the indene ring system.

    2-(Chloromethyl)pyridine: Contains a pyridine ring instead of an indene ring.

    2-(Chloromethyl)oxirane: An epoxide with a chloromethyl group.

Uniqueness

2-(Chloromethyl)-2,3-dihydro-1H-indene is unique due to its indene ring system, which imparts specific chemical properties and reactivity. The presence of the chloromethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

2-(chloromethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Cl/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2

InChI Key

WDRUXGAWJCQHPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)CCl

Origin of Product

United States

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